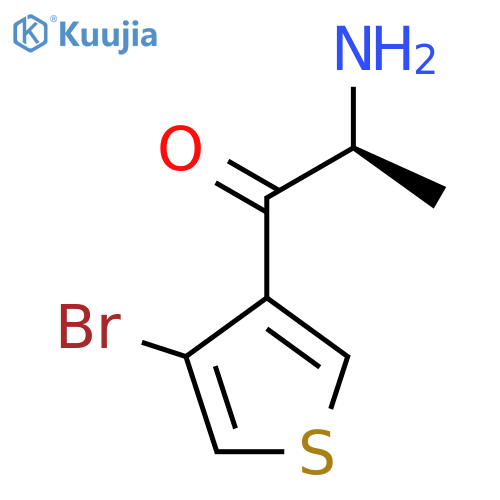Cas no 2111529-84-9 ((2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one)

2111529-84-9 structure
商品名:(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- EN300-798448
- (2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one
- 2111529-84-9
-
- インチ: 1S/C7H8BrNOS/c1-4(9)7(10)5-2-11-3-6(5)8/h2-4H,9H2,1H3/t4-/m0/s1
- InChIKey: OLPNIOCORYZUDA-BYPYZUCNSA-N
- ほほえんだ: BrC1=CSC=C1C([C@H](C)N)=O
計算された属性
- せいみつぶんしりょう: 232.95100g/mol
- どういたいしつりょう: 232.95100g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798448-0.05g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
| Enamine | EN300-798448-10.0g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
| Enamine | EN300-798448-2.5g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-798448-0.25g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 0.25g |
$906.0 | 2024-05-21 | |
| Enamine | EN300-798448-0.5g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
| Enamine | EN300-798448-1.0g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-798448-5.0g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-798448-0.1g |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one |
2111529-84-9 | 95% | 0.1g |
$867.0 | 2024-05-21 |
(2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
2111529-84-9 ((2S)-2-amino-1-(4-bromothiophen-3-yl)propan-1-one) 関連製品
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
